molecular formula C24H36N2O3 B11815732 Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-YL)benzoate CAS No. 1044598-92-6

Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-YL)benzoate

Cat. No.: B11815732
CAS No.: 1044598-92-6
M. Wt: 400.6 g/mol
InChI Key: BJKLTCFOIXMNNY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate is a complex organic compound with the molecular formula C24H36N2O3 and a molecular weight of 400.55 g/mol . This compound is characterized by its tert-butyl ester group attached to a benzoate moiety, which is further linked to a piperazine ring substituted with a dimethyl-oxocyclohexyl group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-bromobenzoate with 1-(5,5-dimethyl-2-oxocyclohexyl)methylpiperazine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Chemical Reactions Analysis

Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate moiety, using reagents like sodium methoxide or sodium ethoxide.

Scientific Research Applications

Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring and the oxocyclohexyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1044598-92-6

Molecular Formula

C24H36N2O3

Molecular Weight

400.6 g/mol

IUPAC Name

tert-butyl 4-[4-[(5,5-dimethyl-2-oxocyclohexyl)methyl]piperazin-1-yl]benzoate

InChI

InChI=1S/C24H36N2O3/c1-23(2,3)29-22(28)18-6-8-20(9-7-18)26-14-12-25(13-15-26)17-19-16-24(4,5)11-10-21(19)27/h6-9,19H,10-17H2,1-5H3

InChI Key

BJKLTCFOIXMNNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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